trans-N-Boc-1,4-cyclohexanediamine

Stereochemistry Chiral Building Block Pharmaceutical Impurity Control

Sourcing generic 'N-Boc-1,4-cyclohexanediamine' risks cis-isomer contamination, compromising stereochemical integrity critical for receptor binding. This stereochemically pure trans-isomer (CAS 195314-59-1) enforces a rigid ~180° dihedral angle, essential for V1A antagonist pharmacophore geometry and ADC/PROTAC linker precision. - Eliminates cis-isomer (CAS 247570-24-7) impurity risk; documented as a critical process-related impurity in drug substance manufacturing. - Boc-protected amine enables selective mild-acid deprotection for sequential conjugation; free amine couples directly to payloads or targeting ligands. - Validated intermediate for orally bioavailable V1A receptor antagonists; trans-configuration non-negotiable for V1A selectivity over V1B/V2 subtypes.

Molecular Formula C11H23N2O2+
Molecular Weight 215.31 g/mol
CAS No. 195314-59-1
Cat. No. B069642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-N-Boc-1,4-cyclohexanediamine
CAS195314-59-1
Molecular FormulaC11H23N2O2+
Molecular Weight215.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCC(CC1)[NH3+]
InChIInChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-6-4-8(12)5-7-9/h8-9H,4-7,12H2,1-3H3,(H,13,14)/p+1
InChIKeyFEYLUKDSKVSMSZ-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





trans-N-Boc-1,4-cyclohexanediamine for Pharmaceutical R&D


trans-N-Boc-1,4-cyclohexanediamine (CAS: 195314-59-1; also known as tert-butyl (trans-4-aminocyclohexyl)carbamate; CAS: 177906-48-8) is a stereochemically defined, chiral cycloaliphatic diamine building block featuring a trans-configuration at the 1,4-positions of the cyclohexane ring and a base-labile tert-butyloxycarbonyl (Boc) protecting group on one amine [1]. The compound is widely utilized as a key intermediate in medicinal chemistry and pharmaceutical development, with documented application in the synthesis of orally bioavailable and selective V1A receptor antagonists .

Generic Substitution Risks for N-Boc-1,4-cyclohexanediamine


Substituting the stereochemically defined trans-N-Boc-1,4-cyclohexanediamine (CAS: 195314-59-1) with generic or unspecified 'N-Boc-1,4-cyclohexanediamine'—or inadvertently with its cis-isomer (CAS: 247570-24-7)—introduces a critical and quantifiable risk to the stereochemical integrity of downstream targets. The trans-configured 1,4-diamine scaffold enforces a specific, rigid spatial arrangement (~180° dihedral angle between substituents) that directly dictates the three-dimensional architecture of the final pharmaceutical agent, a parameter non-negotiable for target receptor binding and selectivity [1]. In contrast, the cis-isomer adopts a folded conformation that alters both the vector of the free amine and the overall molecular shape, leading to divergent biological activity profiles . This stereochemical distinction is not merely academic; it directly impacts critical quality attributes, with the cis-isomer identified as a principal process-related impurity that must be rigorously controlled in drug substance manufacturing .

Quantitative Evidence: trans-N-Boc-1,4-cyclohexanediamine vs. Analogs


Stereochemical Configuration and Activity

The trans- stereochemistry of trans-N-Boc-1,4-cyclohexanediamine (CAS: 195314-59-1/177906-48-8) confers a rigid, extended molecular geometry (1,4-trans-substituted cyclohexane) with substituents in the energetically preferred equatorial positions, providing a defined 180° vector between the protected and free amines [1]. This spatial arrangement is fundamentally distinct from the cis-isomer (CAS: 247570-24-7), which adopts a folded conformation with one axial and one equatorial substituent, altering the three-dimensional presentation of the reactive amine for subsequent coupling reactions . In pharmaceutical synthesis, this stereochemical distinction is binary: the trans-isomer is explicitly cited in the preparation of selective V1A receptor antagonists, where the specific geometry of the diamine linker is critical for achieving both oral bioavailability and receptor subtype selectivity, a property the cis-isomer does not confer .

Stereochemistry Chiral Building Block Pharmaceutical Impurity Control

Supplier Purity Benchmarking

Commercial suppliers specify minimum purity levels for trans-N-Boc-1,4-cyclohexanediamine (CAS: 177906-48-8) ranging from 95% to >98%, as determined by Gas Chromatography (GC) or HPLC . Santa Cruz Biotechnology offers the compound at a certified purity of >98% . ChemImpex supplies the compound at ≥97% (GC) . Several vendors, including Bide Pharm, provide the compound with a standard purity of 97% and offer batch-specific QC documentation, including NMR, HPLC, and GC [1]. In contrast, generic or unspecified mixtures of N-Boc-1,4-cyclohexanediamine isomers are often sold at lower purity specifications (e.g., 95%) and lack stereochemical certification, introducing uncertainty in both isomeric and chemical purity .

Chemical Purity Quality Control Procurement Specification

Validated Role in V1A Antagonist Synthesis

trans-N-Boc-1,4-cyclohexanediamine (as trans-4-(Boc-amino)cyclohexylamine) is explicitly cited as a key intermediate in the preparation of orally bioavailable and selective V1A receptor antagonists . This is a validated, high-value pharmaceutical application that demands the precise trans-stereochemistry of the diamine scaffold to achieve the required pharmacophore geometry. The cis-isomer (CAS: 247570-24-7) is not cited for this specific, therapeutically relevant application, but is instead listed for broader, less-defined uses in agrochemical and dyestuff fields . This application divergence underscores the functional necessity of the trans-configuration for achieving the desired biological activity in this drug class.

V1A Receptor Antagonist Medicinal Chemistry Drug Discovery

Application Scenarios for trans-N-Boc-1,4-cyclohexanediamine


Stereochemically Defined Linkers for ADCs and PROTACs

The rigid, extended trans-1,4-cyclohexane scaffold of trans-N-Boc-1,4-cyclohexanediamine provides a well-defined spatial vector between conjugation handles, making it an ideal building block for creating linkers in complex bioconjugates such as Antibody-Drug Conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras). The Boc-protected amine can be selectively deprotected under mild acidic conditions to reveal a nucleophilic handle for further functionalization, while the free amine can be coupled to payloads or targeting ligands. This predictable geometry is essential for maintaining the desired distance and orientation between the antibody and the cytotoxic payload, directly impacting conjugate stability and efficacy [1].

Selective V1A Antagonists for Cardiovascular and Renal Indications

This compound is a documented and validated intermediate for the synthesis of orally bioavailable and selective V1A receptor antagonists, a class of therapeutics under investigation for conditions such as hyponatremia and heart failure [1]. The trans-stereochemistry is a critical determinant of the antagonist's ability to bind the V1A receptor with high affinity and selectivity over related vasopressin receptor subtypes (V1B, V2). Procurement of the stereochemically pure trans-isomer is non-negotiable for achieving the required pharmacophore geometry and downstream biological activity .

Asymmetric Synthesis and Chiral Catalyst Development

The compound's inherent chirality and bifunctional nature make it a valuable scaffold for the development of novel chiral catalysts and auxiliaries. The trans-1,2-diamine motif, when further functionalized at the free amine, can serve as a ligand for transition metals or as a hydrogen-bonding organocatalyst. Its rigid framework provides a defined chiral environment, which is crucial for achieving high levels of enantioselectivity in asymmetric transformations. The Boc group provides a convenient handle for attachment to solid supports or for further derivatization [1].

Conformationally Constrained Peptidomimetics

In peptide and peptidomimetic research, trans-N-Boc-1,4-cyclohexanediamine serves as a rigid diamine scaffold that can be used to replace flexible amino acid residues (such as lysine or ornithine) or to act as a turn-inducing element. The 1,4-trans-disubstituted cyclohexane ring imposes a defined kink or spacer with a specific length and angle, which can be used to probe the bioactive conformation of peptides or to improve their metabolic stability and membrane permeability [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for trans-N-Boc-1,4-cyclohexanediamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.